4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1,2,3,6-tetrahydropyridine is a complex organic compound notable for its structural features and potential applications in various fields of chemistry. This compound is classified as a boron-containing organic molecule and is primarily utilized in synthetic organic chemistry due to its unique reactivity and ability to form covalent bonds with various substrates.
The compound is synthesized using specific boronates and tetrahydropyridine derivatives. It is often referenced in the context of covalent organic frameworks (COFs) and other advanced materials where boron plays a crucial role in the molecular architecture.
This compound falls under several classifications:
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1,2,3,6-tetrahydropyridine typically involves the following steps:
The synthesis often requires careful control of reaction conditions such as temperature and pH to optimize yields. Catalysts may be employed to facilitate the reactions and improve efficiency.
The molecular structure of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1,2,3,6-tetrahydropyridine can be represented as follows:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm its conformation and bonding arrangements.
The compound participates in various chemical reactions typical for boron-containing compounds:
These reactions are often facilitated by transition metal catalysts (like palladium or nickel) that enhance the reactivity of both the boronate and the tosyl functionalities.
The mechanism by which 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1,2,3,6-tetrahydropyridine exerts its chemical behavior involves:
Kinetic studies can provide insights into the rates of these reactions and help optimize conditions for specific applications.
Relevant data on melting points and boiling points may vary based on purity and specific synthesis methods employed.
The compound has several applications in scientific research:
Boronic esters represent a cornerstone of modern synthetic chemistry due to their exceptional versatility and stability. Characterized by the general structure R-B(OR')₂, these compounds feature a boron atom bonded to two oxygen atoms within a cyclic or acyclic framework and an organic substituent (R). Their significance stems from boron's unique electronic configuration—possessing an empty p-orbital—which enables reversible covalent bond formation with nucleophiles like water, alcohols, and amines. This property underpins their utility in molecular recognition and catalytic transformations [1]. The equilibrium between trigonal planar boronic acids (Lewis acids) and tetrahedral boronate anions governs their reactivity, with pKa values typically ranging from 4–10. Substituents critically modulate this acidity; electron-withdrawing groups enhance it, while electron-donating groups diminish it [7]. Among these derivatives, 1,3,2-dioxaborolanes—exemplified by 4,4,5,5-tetramethyl-1,3,2-dioxaborolane—have emerged as privileged motifs due to their hydrolytic stability and compatibility with transition metal catalysis, particularly the Suzuki-Miyaura cross-coupling reaction, which revolutionized C–C bond formation in pharmaceutical synthesis [1] [5].
Table 1: Key Boron-Containing Compounds in Organic Synthesis
Compound Name | CAS Number | Molecular Formula | Primary Synthetic Role |
---|---|---|---|
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1,2,3,6-tetrahydropyridine | 1256360-46-9 | C₁₈H₂₆BNO₄S | Cross-coupling precursor |
Pinacol boronate ester (generic) | - | C₆H₁₂B₂O₂ (B₂pin₂) | Borylation reagent |
Bortezomib | 179324-69-7 | C₁₉H₂₅BN₄O₄ | Proteasome inhibitor (pharmaceutical) |
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate | - | C₁₆H₂₈BNO₄ | Protected amine intermediate |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride | 1121057-75-7 | C₁₁H₂₁BClNO₂ | Salt form for purification |
The 1,3,2-dioxaborolane ring system—specifically the 4,4,5,5-tetramethyl variant (pinacol boronate)—confers exceptional stability and handling advantages over boronic acids. The gem-dimethyl groups create steric encumbrance that shields the boron atom from nucleophilic attack and inhibits protodeboronation, a common decomposition pathway. This stability arises from the chelate effect, where the diol backbone forms a rigid five-membered ring, locking boron in a tetrahedral geometry resistant to hydrolysis. Spectroscopic analyses (e.g., ¹¹B NMR) reveal characteristic chemical shifts of 25–30 ppm for these esters, distinct from the 10–20 ppm range of boronic acids [2] [5].
The B–O bond length in dioxaborolanes (~1.36 Å) and O–B–O bond angles (~106°) create an optimal electronic environment for transmetalation in catalytic cycles. During Suzuki-Miyaura coupling, the tetrahedral boronate form undergoes facile transfer to palladium(II) intermediates. The kinetic barrier for this step is significantly lower than for trigonal boronic acids due to reduced rehybridization energy [1] [5].
Dioxaborolane-containing reagents serve as linchpins in multi-step synthesis:
Table 2: Physicochemical Properties of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1,2,3,6-tetrahydropyridine
Property | Value | Method/Notes |
---|---|---|
Molecular Weight | 363.29 g/mol | Calculated |
Purity | ≥97% | HPLC |
Appearance | White to yellow solid | Visual assessment |
Storage Temperature | -20°C (freezer) | Under inert atmosphere |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C | PubChem CID: 53217272 |
Topological Polar Surface Area | 64.2 Ų | Computed |
Hydrogen Bond Acceptors | 5 | O, N, S=O groups |
Tetrahydropyridine (THP) cores exist in three primary isomeric forms (1,2,3,4-; 1,2,3,6-; and 2,3,4,5-THP), each exhibiting distinct conformational behaviors and bioactive profiles. The 1,2,3,6-tetrahydropyridine scaffold is particularly noteworthy due to its presence in neuroactive agents like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a prodrug metabolized to the neurotoxin MPP⁺ by monoamine oxidase B (MAO-B). This conversion highlights the scaffold's role as a bioisostere for alkaloids and a privileged structure in CNS drug discovery [3].
The tosyl (toluenesulfonyl, Ts) group serves dual roles in THP chemistry:
The C4-boronic ester in the target compound enables diverse derivatization via transition metal catalysis:
The foundation of organoboron chemistry traces back to Edward Frankland’s 1860 synthesis of ethylboronic acid via diethylzinc and triethyl borate oxidation [1] [7]. However, boronic esters gained prominence only after the 1979 discovery of the Suzuki-Miyaura reaction by Akira Suzuki, which leveraged palladium catalysis to form biaryl linkages under mild conditions. This method overcame limitations of traditional Ullmann and Negishi couplings, particularly for sterically hindered substrates [1].
Key advancements enabling practical synthesis of compounds like the target molecule include:
Scheme 1: Synthesis Routes to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1,2,3,6-tetrahydropyridine
Route 1: Palladium-Catalyzed Borylation 1-Tosyl-4-chloro-1,2,3,6-tetrahydropyridine + B₂pin₂ → Pd(dppf)Cl₂, KOAc, DMF, 80°C → Target compound (Yield: 70-85%) Route 2: Iridium-Catalyzed C–H Borylation 1-Tosyl-1,2,3,6-tetrahydropyridine + HBpin → [Ir(COD)OMe]₂, dtbpy, Cyclohexane, RT → Target compound (Yield: 50-65%) Route 3: Transmetallation 4-Lithio-1-tosyl-1,2,3,6-tetrahydropyridine + PinBOMe → -78°C to RT → Target compound (Yield: 60-75%)
Boronic acids transitioned from synthetic tools to drug candidates after the 2003 FDA approval of bortezomib, a dipeptidyl boronate proteasome inhibitor for multiple myeloma. Subsequent approvals include ixazomib (2015) and the β-lactamase inhibitor vaborbactam (2017). These drugs exploit boron’s ability to form reversible covalent bonds with enzyme active sites, validating the "boron pharmacophore" concept [7]. The target compound’s structural hybrid—a boronic ester conjugated to a tosyl-THP scaffold—holds potential for CNS-targeted agents, leveraging the THP moiety’s blood-brain barrier permeability observed in MPTP [3] [7].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2